6-((4-Fluorobenzyl)oxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

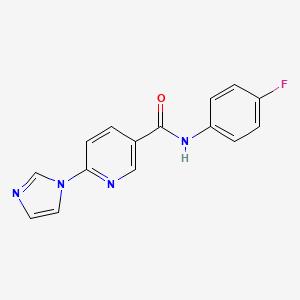

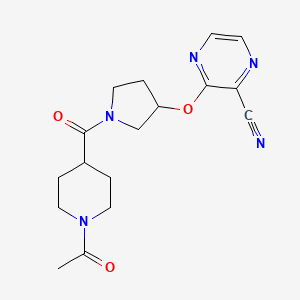

This compound is a derivative of tetrahydroisoquinoline, a type of organic compound that is part of the isoquinoline family . It has a fluorobenzyl group attached to it, which could potentially alter its properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would consist of a tetrahydroisoquinoline core with a 4-fluorobenzyl group attached via an ether linkage . The presence of the fluorine atom and the trifluoroacetate group could significantly influence the compound’s electronic structure and steric properties.Chemical Reactions Analysis

As for the chemical reactions, it’s difficult to predict without specific context. The reactivity of this compound would depend on various factors including the specific conditions and reagents used in the reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the fluorine atom could enhance its lipophilicity, potentially influencing its solubility and permeability .Applications De Recherche Scientifique

Synthesis and Conversion Studies : A study by Krapcho et al. (1995) developed synthetic procedures leading to analogues of benz[g]isoquinoline diones, exploring various nucleophilic reactions and conversions (Krapcho et al., 1995).

Anodic Oxidation Research : Research by Sainsbury and Todd (1992) reinvestigated the anodic oxidation of certain isoquinoline derivatives, aiming to synthesize compounds for further chemical reaction studies (Sainsbury & Todd, 1992).

One-Pot Synthesis Methodology : Guiso et al. (2003) described a one-pot synthesis method for hydroxyisochromans, demonstrating the potential for synthesizing oxygenated analogues of benzyl-tetrahydroisoquinoline alkaloids (Guiso et al., 2003).

Studies on Isoquinoline Derivatives : A study by Ma et al. (2004) involved the design and synthesis of tetrahydropyridazino-1,4-oxazinoisoquinoline derivatives, focusing on their potential multidrug resistance (MDR) modulating activity (Ma et al., 2004).

Antiimplantation Agents Study : Nagarajan et al. (1985) synthesized 1,2-diaryl-1,2,3,4-tetrahydroisoquinolines and investigated their structure-activity relationships, focusing on antiimplantation activity (Nagarajan et al., 1985).

Ring Expansion in Dakin–West Reaction : Kawase (1992) explored the reaction of N-acyl-tetrahydroisoquinoline-1-carboxylic acids with trifluoroacetic anhydride, observing ring expansion to form benzazepine derivatives (Kawase, 1992).

Synthesis from Enamino Ketones : Tietze et al. (1992) developed a method for synthesizing tetrahydroisoquinolines from N-acylated enamino ketones, highlighting different yield efficiencies and transformations (Tietze, Schimpf, & Wichmann, 1992).

Human Metabolites Identification in Pharmacology : A study by Umehara et al. (2009) identified metabolites of a novel If channel inhibitor in human urine, plasma, and feces, providing insights into the pharmacokinetics of isoquinoline derivatives (Umehara et al., 2009).

Propriétés

IUPAC Name |

6-[(4-fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO.C2HF3O2/c17-15-4-1-12(2-5-15)11-19-16-6-3-14-10-18-8-7-13(14)9-16;3-2(4,5)1(6)7/h1-6,9,18H,7-8,10-11H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQDGGIBSBHFJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)OCC3=CC=C(C=C3)F.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2510085.png)

![1-(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2510086.png)

![8-(2,4-Dimethylphenyl)-3-hexyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2510087.png)

![2-chloro-5-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2510091.png)

![1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4,4,4-trifluorobutan-1-one](/img/structure/B2510094.png)

![2-(3-methoxyphenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2510096.png)

![4,7,8-Trimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2510098.png)

![4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2510102.png)